

# Application Notes and Protocols for the GC-MS Analysis of Cedryl Acetate

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## Compound of Interest

Compound Name: Cedryl Acetate

Cat. No.: B3427751

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## Introduction

**Cedryl Acetate** (C<sub>17</sub>H<sub>28</sub>O<sub>2</sub>) is a sesquiterpenoid ester widely utilized in the fragrance industry for its characteristic woody and amber scent.[1][2] As a key component in many cosmetic and consumer products, accurate and robust analytical methods for its quantification are essential for quality control, formulation development, and safety assessment. This document provides a comprehensive guide to the analysis of **Cedryl Acetate** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4][5][6] The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific matrices and research needs.

## Experimental Protocols

### Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of **Cedryl Acetate** from cosmetic formulations such as creams, lotions, and perfumes.

Materials:

- Sample containing **Cedryl Acetate**



- Methyl tert-butyl ether (MTBE), HPLC grade
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Glass vials with PTFE-lined caps

#### Procedure:

- Accurately weigh approximately 1 g of the homogenized sample into a 15 mL glass centrifuge tube.
- Add 5 mL of MTBE to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of **Cedryl Acetate** into the organic solvent.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
- Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Gently swirl the vial and allow it to stand for 5 minutes.
- Transfer the dried extract to a new vial for GC-MS analysis.

## GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **Cedryl Acetate**. A DB-5ms or equivalent 5%-phenyl-methylpolysiloxane capillary column is suitable for this separation.<sup>[7][8][9]</sup>



Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temperature	250°C
Oven Temperature Program	Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Transfer Line Temperature	280°C
Acquisition Mode	Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

## Data Analysis and Quantification

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.<sup>[7][10]</sup> Based on the NIST mass spectrum of **Cedryl Acetate**, the following ions are suggested for quantification and confirmation.<sup>[11]</sup>

Table 1: Quantitative Data for **Cedryl Acetate** Analysis

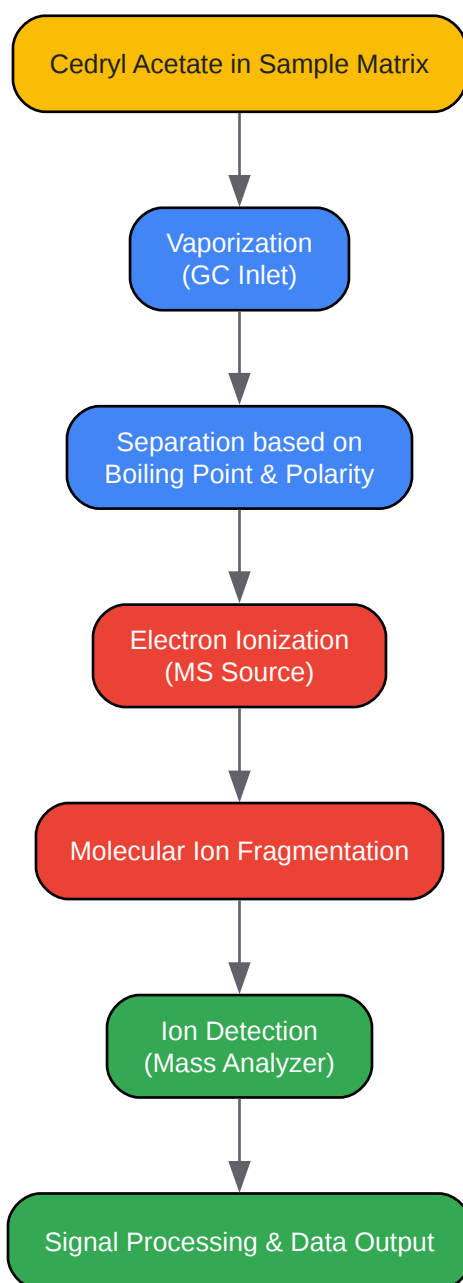


Parameter	Value
Retention Index	
Expected Retention Index (DB-5)	~1767
Mass Spectrometry (SIM Mode)	
Quantifier Ion (m/z)	161
Qualifier Ion 1 (m/z)	204
Qualifier Ion 2 (m/z)	189
Calibration	
Calibration Range	0.1 - 10 µg/mL
Linearity (R <sup>2</sup> )	> 0.995
Method Validation Parameters	
Limit of Quantification (LOQ)	~2 µg/g
Accuracy (Recovery)	85 - 115%
Precision (RSD)	< 15%

Note: The retention index and validation parameters are typical values and should be experimentally determined and validated for the specific instrument and matrix.

## Diagrams





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